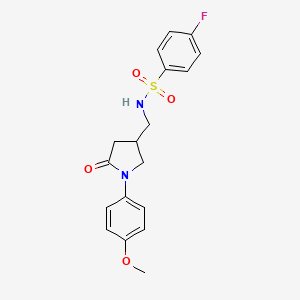

4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-25-16-6-4-15(5-7-16)21-12-13(10-18(21)22)11-20-26(23,24)17-8-2-14(19)3-9-17/h2-9,13,20H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXCRUVHZUALTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using sodium borohydride (NaBH4) and iodine (I2) as reducing agents . The reaction is carried out in methanol (MeOH) under neutral conditions at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve solvents like methanol or dichloromethane (DCM) and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

The biological activity of 4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide has been investigated in various studies:

Therapeutic Potential

Research has indicated that this compound may have applications in treating conditions related to dopaminergic signaling and neuroplasticity. For instance, sulfonamides that act as carbonic anhydrase inhibitors have shown promise in enhancing dopaminergic tone and normalizing neuroplasticity by stabilizing glutamate release .

Case Studies and Research Findings

- Behavioral Sensitization Studies : One study examined the effects of a related sulfonamide derivative on nicotine-induced behavioral sensitization in mice. The findings suggested that the compound significantly attenuated behavioral sensitization at various doses, indicating potential therapeutic applications in drug addiction treatment .

- Comparative Analysis : The compound's unique combination of functional groups distinguishes it from similar sulfonamide derivatives, such as 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide and 4-fluoro-N-(4-methylphenyl)benzenesulfonamide. These differences may confer distinct chemical and biological properties that enhance its reactivity and interactions with biological targets.

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic uses in treating neurological disorders |

| Behavioral Research | Investigated effects on addiction-related behaviors in animal models |

| Chemical Synthesis | Methods for synthesizing the compound for research and industrial purposes |

Mechanism of Action

The mechanism by which 4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through binding to active sites or modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in the combination of the pyrrolidinone ring and the 4-methoxyphenyl substituent. Below is a comparative analysis with key analogs:

Key Observations :

Physicochemical Data :

- Melting Points: Simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide have melting points >150°C, while fluorinated derivatives (e.g., TD-1b in ) melt at 124–126°C . The target compound’s melting point is likely influenced by its pyrrolidinone ring.

- Solubility: The 4-methoxyphenyl group may improve solubility in polar solvents compared to non-polar substituents .

Biological Activity

4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a fluorine atom and a methoxyphenyl group, which may enhance its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Structure

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₉FN₂O₄S

- Molecular Weight : 378.4 g/mol

- CAS Number : 954713-27-0

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors, potentially modulating their activity. This interaction may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors for various enzymes, including carbonic anhydrase.

- Modulation of Neurotransmitter Release : The compound may influence neurotransmitter systems, particularly in the context of dopaminergic signaling.

In Vitro Studies

Research has indicated that sulfonamide derivatives can exhibit significant biological activities. For instance:

- Carbonic Anhydrase Inhibition : Compounds similar to this compound have been documented to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems .

- Neuroprotective Effects : Studies suggest that these compounds can enhance dopaminergic tone and normalize neuroplasticity, which may be beneficial in treating neurodegenerative conditions or addiction .

In Vivo Studies

A notable study explored the effects of related sulfonamides on behavioral sensitization induced by nicotine in mice. The findings revealed that administration of these compounds significantly attenuated nicotine-induced locomotor activity, suggesting potential applications in addiction therapy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide | Enzyme inhibition | Antimicrobial properties |

| 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide | Carbonic anhydrase inhibition | Modulation of dopaminergic activity |

| 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide | Receptor modulation | Antitumor activity |

Study on Behavioral Sensitization

In a study investigating the effects of 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide (closely related to the compound ), researchers found that it significantly reduced nicotine-induced behavioral sensitization in mice. The study involved administering various doses and assessing locomotor activity post-treatment .

Implications for Therapeutics

The findings from various studies suggest that compounds like this compound could have therapeutic implications in treating conditions related to neuroplasticity and addiction. Further research is warranted to explore its full potential and mechanism of action.

Q & A

Basic Question: What are the optimal synthetic routes for 4-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidinone core. A key step is the coupling of the 4-methoxyphenyl group to the pyrrolidin-3-ylmethyl scaffold, followed by sulfonylation with 4-fluorobenzenesulfonyl chloride. To optimize yields:

- Use O-benzyl hydroxylamine hydrochloride as a coupling agent to stabilize intermediates (as described for analogous sulfonamide syntheses) .

- Employ trichloroisocyanuric acid (TCICA) for selective oxidation steps, which minimizes side reactions .

- Monitor reaction progress via HPLC-MS to identify byproducts (e.g., incomplete sulfonylation) and adjust stoichiometry .

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS):

- Confirm molecular ion peaks with <5 ppm error to distinguish from isomers .

- Reverse-Phase HPLC:

Advanced Question: How can X-ray crystallography resolve structural ambiguities in this compound, particularly the conformation of the pyrrolidinone ring?

Methodological Answer:

- Data Collection:

- Twinning Analysis:

- Validation:

Advanced Question: What biochemical pathways or targets are implicated in this compound’s potential antibacterial activity?

Methodological Answer:

- Target Identification:

- Mode of Action:

- Competitive inhibition assays using -acetyl-CoA can quantify binding affinity (IC values) .

- Pathway Analysis:

- Use RNA-seq or metabolomics to track downstream effects, such as disrupted lipid membrane synthesis in Staphylococcus aureus .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

- Core Modifications:

- Substituent Effects:

- In Silico Modeling:

- Perform molecular docking with bacterial ACCase (PDB: 3TZY) to predict binding poses and prioritize synthetic targets .

Advanced Question: How should researchers address contradictions in crystallographic and solution-phase structural data?

Methodological Answer:

- Dynamic NMR:

- DFT Calculations:

- Cross-Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.